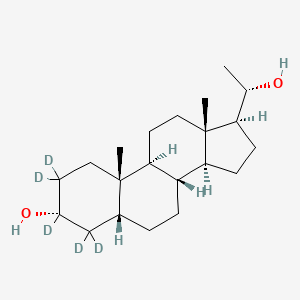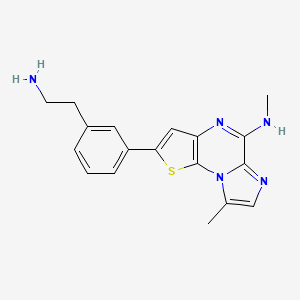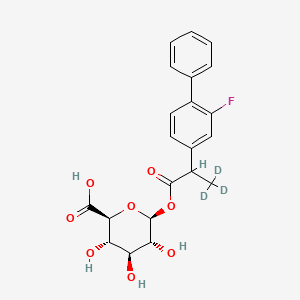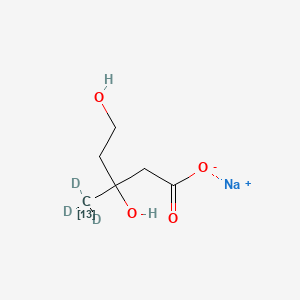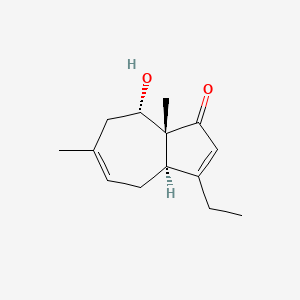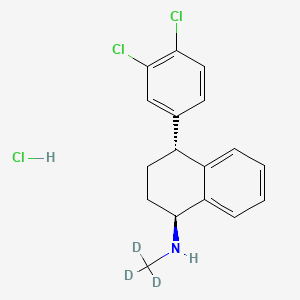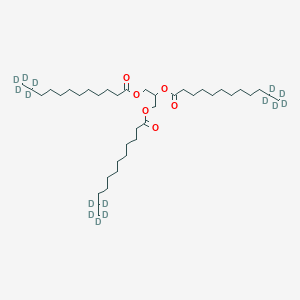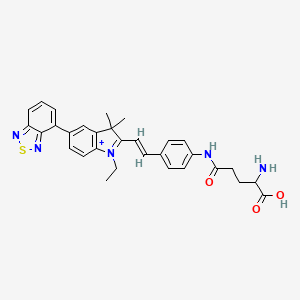
BMI-Glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is widely used in various scientific research applications due to its unique properties.
Métodos De Preparación
The synthesis of BMI-Glu involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are essential for the final product. This may include the preparation of specific amino acids or other organic compounds.
Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. This reaction is usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
BMI-Glu undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
BMI-Glu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a fluorescent probe to study various chemical reactions and processes.
Medicine: In medical research, this compound is used to study the role of γ-glutamyl transpeptidase in various diseases, including cancer and liver diseases.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and assays for the detection of γ-glutamyl transpeptidase activity.
Mecanismo De Acción
The mechanism of action of BMI-Glu involves its interaction with γ-glutamyl transpeptidase. This enzyme catalyzes the transfer of the γ-glutamyl group from glutathione to an acceptor molecule. This compound acts as a substrate for this enzyme, and its fluorescence properties allow researchers to monitor the enzyme’s activity in real-time . The molecular targets and pathways involved include the γ-glutamyl cycle and related metabolic pathways.
Comparación Con Compuestos Similares
BMI-Glu is unique compared to other similar compounds due to its high sensitivity and specificity for γ-glutamyl transpeptidase. Similar compounds include:
While these compounds have different primary applications, they share some similarities in their use as probes or therapeutic agents in biological research.
Propiedades
Fórmula molecular |
C31H32N5O3S+ |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
2-amino-5-[4-[(E)-2-[5-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H31N5O3S/c1-4-36-26-15-11-20(22-6-5-7-25-29(22)35-40-34-25)18-23(26)31(2,3)27(36)16-10-19-8-12-21(13-9-19)33-28(37)17-14-24(32)30(38)39/h5-13,15-16,18,24H,4,14,17,32H2,1-3H3,(H,38,39)/p+1 |
Clave InChI |
UDAIWZSIGMIJHN-UHFFFAOYSA-O |
SMILES isomérico |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)/C=C/C5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)C=CC5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)
